

Application of 2-Furanmethanol, 5-(aminomethyl)- in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 2-Furanmethanol, 5-(aminomethyl)-

Cat. No.: B1268282

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Introduction:

2-Furanmethanol, 5-(aminomethyl)-, a bio-based platform chemical derived from renewable resources, presents a versatile scaffold for the synthesis of a variety of functional molecules. Its inherent bifunctionality, featuring both a primary amine and a primary alcohol, allows for diverse chemical modifications, making it an attractive starting material for the development of novel agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of a potential fungicide from **2-Furanmethanol, 5-(aminomethyl)-**, specifically targeting the class of pyrazole carboxamides, which are known to act as potent succinate dehydrogenase inhibitors (SDHIs).

Fungicidal Target: Pyrazole Carboxamide SDHIs

Succinate dehydrogenase (SDH) is a critical enzyme in the mitochondrial electron transport chain of fungi, responsible for the oxidation of succinate to fumarate. Inhibition of this enzyme disrupts the fungal respiratory system, leading to cell death. Pyrazole carboxamides have been successfully commercialized as SDHI fungicides, demonstrating broad-spectrum activity against a range of plant pathogenic fungi.

The general structure of a pyrazole carboxamide fungicide consists of a pyrazole carboxylic acid moiety linked via an amide bond to an amine, often a substituted aniline. By utilizing **2-**

Furanmethanol, 5-(aminomethyl)- as a synthon, a novel furan-containing pyrazole carboxamide can be synthesized, potentially leading to new fungicidal candidates with unique properties.

Quantitative Data Summary

The following table summarizes the fungicidal activity of a representative pyrazole carboxamide fungicide, similar in structure to the target compound synthesized from **2-Furanmethanol, 5-(aminomethyl)-**, against various plant pathogenic fungi.

Compound Reference	Fungal Species	EC50 (µg/mL)	Reference
Pyrazole Carboxamide A	Rhizoctonia solani	0.022	[1]
Pyrazole Carboxamide B	Rhizoctonia cerealis	5.11	[2]
Pyrazole Carboxamide C	Alternaria solani	3.06	[3]
Boscalid (Commercial Standard)	Rhizoctonia solani	~30% inhibition at 1 µg/mL	[4]
Fluxapyroxad (Commercial Standard)	Rhizoctonia cerealis	11.93	[2]

Experimental Protocols

The synthesis of a novel furan-containing pyrazole carboxamide fungicide from **2-Furanmethanol, 5-(aminomethyl)-** is proposed as a four-step process:

- **Protection of the Amino Group:** The primary amine of the starting material is protected to prevent its reaction in the subsequent oxidation step. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group.

- Oxidation of the Alcohol: The primary alcohol of the Boc-protected intermediate is oxidized to a carboxylic acid.
- Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline (e.g., 2-methylaniline) to form the desired carboxamide.
- Deprotection: The Boc protecting group is removed to yield the final active fungicide.

Protocol 1: Boc-Protection of 2-Furanmethanol, 5-(aminomethyl)-

Materials:

- **2-Furanmethanol, 5-(aminomethyl)-**
- Di-tert-butyl dicarbonate (Boc)₂O
- Triethylamine (TEA)
- Tetrahydrofuran (THF)
- Deionized water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve **2-Furanmethanol, 5-(aminomethyl)-** (1 equivalent) in THF.
- Add triethylamine (1.5 equivalents) to the solution.
- Add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in THF dropwise to the mixture at 0 °C.

- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with deionized water.
- Extract the product with ethyl acetate (3 x volume of aqueous layer).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.^{[5][6]}

Protocol 2: Oxidation to 5-(Boc-aminomethyl)-2-furancarboxylic acid

Materials:

- Boc-protected **2-Furanmethanol, 5-(aminomethyl)-**
- Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., TEMPO/bleach)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Deionized water
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected alcohol (1 equivalent) in an aqueous solution of sodium hydroxide at 0 °C.
- Slowly add a solution of potassium permanganate (3-4 equivalents) in water, maintaining the temperature below 5 °C.
- Stir the mixture vigorously at room temperature for 4-6 hours.

- Monitor the reaction by TLC.
- After completion, filter the reaction mixture to remove manganese dioxide.
- Acidify the filtrate to pH 2-3 with hydrochloric acid.
- Extract the carboxylic acid product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 5-(Boc-aminomethyl)-2-furancarboxylic acid.

Protocol 3: Amide Coupling with 2-Methylaniline

Materials:

- 5-(Boc-aminomethyl)-2-furancarboxylic acid
- 2-Methylaniline
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate

Procedure:

- Dissolve 5-(Boc-aminomethyl)-2-furancarboxylic acid (1 equivalent) in DMF.

- Add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2 equivalents).
- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Add 2-methylaniline (1.1 equivalents) and continue stirring at room temperature for 12-18 hours.
- Monitor the reaction by TLC.
- Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired Boc-protected furan carboxamide.

Protocol 4: Boc-Deprotection to Yield the Final Fungicide

Materials:

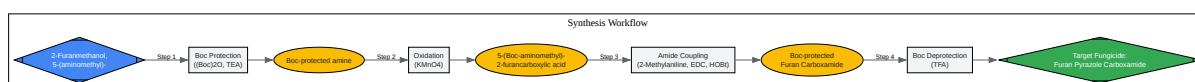
- Boc-protected furan carboxamide
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate

Procedure:

- Dissolve the Boc-protected furan carboxamide (1 equivalent) in dichloromethane.
- Add trifluoroacetic acid (10-20 equivalents) dropwise at 0 °C.
- Stir the reaction at room temperature for 1-3 hours.

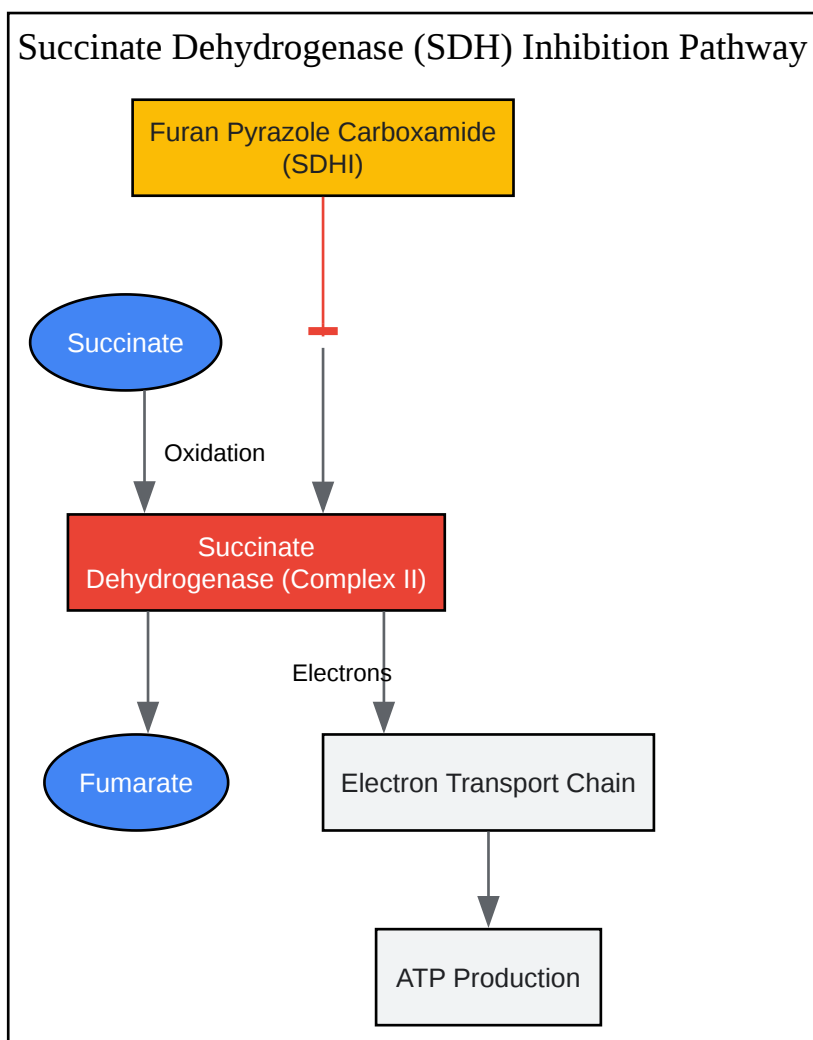
- Monitor the deprotection by TLC.
- Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
- Extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final fungicidal compound.[6][7]

Diagrams



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Caption: Synthetic workflow for the preparation of a furan-containing pyrazole carboxamide fungicide.



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Caption: Mode of action of SDHI fungicides, inhibiting the mitochondrial respiratory chain.

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